molecular formula C13H24N4O3 B7782166 Melanostatin CAS No. 9083-38-9

Melanostatin

Cat. No.: B7782166
CAS No.: 9083-38-9
M. Wt: 284.35 g/mol
InChI Key: NOOJLZTTWSNHOX-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Melanostatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various substituted derivatives that can exhibit different biological activities .

Biological Activity

Melanostatin, also known as MIF-1 (L-prolyl-L-leucyl-glycinamide), is an endogenous tripeptide that has garnered attention for its diverse biological activities, particularly within the central nervous system (CNS) and its role as a melanin synthesis inhibitor. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound was initially isolated from the fermentation broth of Streptomyces clavifer and is characterized by the sequence Pro-Leu-Gly-NH2. It has been identified as a potent modulator of dopamine D2 receptors (D2R), which are critical in various neurological processes and disorders, including Parkinson's disease (PD) and depression .

2.1 Dopamine D2 Receptor Modulation

This compound acts as a positive allosteric modulator (PAM) of D2R, enhancing the receptor's response to dopamine without directly activating the receptor itself. This mechanism allows for increased specificity and reduced side effects compared to traditional orthosteric drugs. The binding of this compound to D2R induces conformational changes that enhance the binding affinity of orthosteric ligands .

Table 1: Pharmacological Profile of this compound

PropertyValue/Description
Chemical Structure Pro-Leu-Gly-NH2
Molecular Weight 341.47 g/mol
Dopamine D2R Modulation Positive Allosteric Modulator
EC50 (Dopamine) 88.49 nM
Cytotoxicity Non-cytotoxic at 100 µM in human neuronal cells

2.2 Inhibition of Melanin Synthesis

This compound has also been identified as a melanin synthesis inhibitor, demonstrating significant inhibitory effects on melanin production in various cell lines, including Streptomyces bikiniensis and B16 melanoma cells. The compound's ability to inhibit melanin synthesis positions it as a potential therapeutic agent for conditions characterized by excessive pigmentation .

The mechanisms through which this compound exerts its effects involve several pathways:

  • Allosteric Modulation : By binding to allosteric sites on D2R, this compound enhances receptor activity only in the presence of dopamine, which may lead to fewer side effects compared to direct agonists.
  • Inhibition of Enzymatic Activity : this compound's role in inhibiting melanin synthesis suggests it may interfere with key enzymatic pathways involved in melanogenesis .

4.1 Neuropharmacological Studies

Research has indicated that this compound can reduce tremors and prevent stereotypy in models of Parkinson's disease, suggesting its potential utility in managing motor symptoms associated with this condition . In clinical settings, it has shown promise in potentiating the effects of levodopa, a common treatment for PD.

4.2 Melanin Synthesis Inhibition Studies

In vitro studies have demonstrated that this compound significantly inhibits melanin formation in melanoma cell lines. For instance, one study reported a marked reduction in melanin production when treated with this compound compared to control groups .

5. Future Directions and Applications

The pharmacological profile of this compound indicates potential applications in treating neurological disorders such as Parkinson’s disease and conditions associated with abnormal pigmentation. Ongoing research focuses on improving the stability and bioavailability of this compound derivatives to enhance their therapeutic efficacy.

6. Conclusion

This compound is a multifaceted compound with significant biological activity, particularly as a modulator of dopamine receptors and an inhibitor of melanin synthesis. Its unique properties make it a candidate for further research into therapeutic applications in neurology and dermatology.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOJLZTTWSNHOX-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173841
Record name Oxytocin C-terminal tripeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melanostatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2002-44-0, 9083-38-9
Record name L-Prolyl-L-leucylglycinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxytocin C-terminal tripeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxytocin C-terminal tripeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-prolyl-L-leucylglycinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELANOCYTE-STIMULATING HORMONE RELEASE-INHIBITING FACTOR-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY24B4Q62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Melanostatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melanostatin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Melanostatin
Reactant of Route 3
Melanostatin
Reactant of Route 4
Reactant of Route 4
Melanostatin
Reactant of Route 5
Melanostatin
Reactant of Route 6
Melanostatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.